7-Fluoro-1H-indole
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONKJZDHGCMRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379062 | |
| Record name | 7-fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-44-0 | |
| Record name | 7-Fluoro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Fluoro-1H-Indole Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. Among its many derivatives, 7-fluoro-1H-indole and its analogs have garnered significant attention for their unique physicochemical properties and promising therapeutic potential. The introduction of a fluorine atom at the 7-position of the indole ring can profoundly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making these compounds attractive candidates for drug development in various therapeutic areas, including oncology, infectious diseases, and neurology.
This technical guide provides a comprehensive overview of this compound derivatives and analogs, focusing on their synthesis, biological activities, and therapeutic applications. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its analogs can be achieved through several strategic approaches. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
1. Industrial Preparation of this compound
An industrial method for the preparation of this compound has been developed, emphasizing cost-effectiveness and high yield.[1] This process involves the following key steps:
-
Cyclization: 2-Fluorobenzamide is used as the starting material. In the presence of an inert gas, it undergoes cyclization with tert-butyl acrylate and methylthio ethyl acetate at a temperature of 50-70°C.
-
Hydrogenation and Reduction: The resulting intermediate is then treated with hydrazine hydrate and Raney nickel to yield a crude 7-fluoroindole product.
-
Purification: The final product is obtained through vacuum distillation and macroporous resin separation.[1]
2. Synthesis of 7-Fluoro-1H-Indazole (an Analog)
A common synthetic route to 7-fluoro-1H-indazole, a bioisostere of this compound, starts from 2,3-difluorobenzaldehyde.[2]
-
Reaction with Hydrazine: 2,3-difluorobenzaldehyde is heated with hydrazine monohydrate at 180°C for 10 hours.
-
Extraction and Purification: After cooling, the product is extracted with ethyl acetate, washed, and dried. Purification via silica gel column chromatography affords 7-fluoro-1H-indazole.[2]
A general workflow for the synthesis of fluorinated indazoles is depicted below:
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a range of biological activities, making them promising candidates for therapeutic development.
Antiviral Activity
Derivatives of the closely related 7-azaindole scaffold have shown potential as antiviral agents. For instance, a series of novel 7-azaindole derivatives were designed and synthesized as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[3] One of the lead compounds, ASM-7, exhibited an EC50 of 0.45 µM for blocking viral entry in a pseudovirus model, a significant improvement over the initial hit compound (EC50 = 9.08 µM).
Indole derivatives have also been investigated as inhibitors of Hepatitis C virus (HCV) replication. In one study, a series of indole derivatives were identified as potent inhibitors, with the lead compound exhibiting an EC50 of 1.1 µmol/l and a 50% cytotoxic concentration (CC50) of 61.8 µmol/l. The mechanism of action was found to involve the induction of pro-inflammatory cytokines.
Table 1: Antiviral Activity of Representative Indole and Azaindole Derivatives
| Compound Class | Target/Virus | Assay | EC50/IC50 | CC50 | Reference |
| 7-Azaindole Derivative (ASM-7) | SARS-CoV-2 Spike-hACE2 | Pseudovirus Entry | 0.45 µM | > 10 µM | |
| Indole Derivative (12e) | Hepatitis C Virus | HCV Replication | 1.1 µmol/l | 61.8 µmol/l |
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents. While specific data for a wide range of this compound derivatives is limited, studies on related fluorinated and non-fluorinated indole derivatives highlight their potential in oncology. For example, platinum and palladium complexes with chloro-derivatives of 7-azaindole-3-carbaldehyde have shown significant cytotoxicity against various cancer cell lines. The platinum complex, trans-[PtCl2(5ClL)2], demonstrated potent activity against cisplatin-resistant ovarian cancer (A2780cis) and triple-negative breast cancer (MDA-MB-231) with IC50 values of 4.96 µM and 4.83 µM, respectively.
Other indole-aryl-amide derivatives have also been evaluated for their antiproliferative activity. One such derivative showed an IC50 of 0.81 µM against MCF7 breast cancer cells and 2.13 µM against PC3 prostate cancer cells.
Table 2: Cytotoxicity of Representative Indole and Azaindole Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| trans-[PtCl2(5ClL)2] | A2780cis | Ovarian | 4.96 | |
| trans-[PtCl2(5ClL)2] | MDA-MB-231 | Breast | 4.83 | |
| Indole-aryl-amide | MCF7 | Breast | 0.81 | |
| Indole-aryl-amide | PC3 | Prostate | 2.13 | |
| Indole-sulfonamide (30) | HepG2 | Liver | 7.37 |
Anti-virulence and Quorum Sensing Inhibition
A particularly promising application of this compound is in the field of anti-virulence therapy. This approach aims to disarm pathogens by inhibiting their virulence factors, rather than killing them, which may reduce the selective pressure for developing antibiotic resistance. 7-Fluoroindole (7FI) has been identified as a potent inhibitor of biofilm formation and the production of quorum-sensing (QS)-regulated virulence factors in the opportunistic human pathogen Pseudomonas aeruginosa.
7FI has been shown to markedly reduce the production of:
-
2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)
-
Pyocyanin
-
Rhamnolipid
-
Siderophores (pyoverdine and pyochelin)
Furthermore, 7FI suppresses swarming motility and protease activity in P. aeruginosa. Similar inhibitory effects on QS and biofilm formation have been observed in Serratia marcescens.
The mechanism of QS inhibition by indole derivatives is thought to involve interference with the QS regulatory proteins.
Pharmacokinetics
While extensive pharmacokinetic data for this compound derivatives are not widely available in the public domain, the pharmacokinetic properties of fluoroquinolones, a class of antibiotics that also feature a fluorine-substituted heterocyclic core, can provide some general insights. These compounds often exhibit excellent oral bioavailability, extensive tissue penetration, and half-lives that allow for convenient dosing schedules. Metabolism can occur via hepatic pathways, and excretion is often renal.
For any novel this compound derivative intended for clinical development, a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties is essential.
Experimental Protocols
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quorum Sensing Inhibition Assay (Violacein Production)
This assay utilizes a reporter strain, Chromobacterium violaceum CV026, which produces the purple pigment violacein only in the presence of N-acyl-homoserine lactones (AHLs).
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth
-
N-hexanoyl-L-homoserine lactone (HHL)
-
This compound derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
Procedure:
-
Culture Preparation: Grow an overnight culture of C. violaceum CV026 in LB broth.
-
Assay Setup: Dilute the overnight culture 1:20 in fresh LB broth. Aliquot 300 µL of the diluted culture into the wells of a 96-well plate.
-
Treatment: Add the this compound derivatives at various concentrations to the wells. Also, add HHL (e.g., 500 µM) to induce violacein production. Include appropriate controls (no compound, no HHL).
-
Incubation: Incubate the plate at 30°C for 48 hours.
-
Quantification: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the supernatant.
Conclusion
This compound derivatives represent a versatile and promising class of compounds for drug discovery. Their unique properties, conferred by the fluorine substitution, have led to the identification of potent antiviral, anticancer, and anti-virulence agents. While further research is needed to fully elucidate their therapeutic potential and to gather comprehensive pharmacokinetic and toxicological data, the existing evidence strongly supports their continued exploration. The synthetic methodologies are well-established, and the biological assays for their evaluation are robust, providing a solid foundation for the development of novel therapeutics based on the this compound scaffold.
References
- 1. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]
- 2. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, offering insights for researchers, scientists, and drug development professionals.
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a parent indole molecule. These modifications can influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately impacting a drug candidate's efficacy, safety, and pharmacokinetic profile. This guide will delve into these effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Key Physicochemical and Pharmacokinetic Effects of Fluorinating Indoles
The introduction of fluorine into an indole nucleus can bring about several critical changes that are advantageous for drug design:
-
Enhanced Metabolic Stability: Fluorine substitution, particularly on aromatic rings, is a well-established strategy to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing a hydrogen atom with a more stable fluorine atom, the metabolic half-life of the compound can be significantly extended, leading to improved oral bioavailability and a more favorable dosing regimen.
-
Modulation of Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorinated groups like trifluoromethyl (CF3) can decrease it. This "tunability" allows for the optimization of a drug's solubility, permeability across biological membranes, and overall absorption, distribution, metabolism, and excretion (ADME) properties.
-
Altered pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of ionization state can be crucial for optimizing drug-receptor interactions, improving oral absorption, and controlling off-target effects.
-
Conformational Control and Binding Affinity: Fluorine can influence the conformational preferences of a molecule through steric and electronic effects, including the gauche effect. By locking the indole derivative into a more bioactive conformation, fluorine can enhance its binding affinity for the target protein. Furthermore, fluorine can participate in favorable intermolecular interactions within the protein's binding pocket, such as hydrogen bonds and dipolar interactions, further increasing potency.
Quantitative Impact of Fluorination on Indole Bioactivity
The following tables summarize the quantitative effects of fluorine substitution on the bioactivity and metabolic stability of various indole derivatives, providing a clear comparison for drug development professionals.
Table 1: Comparative In Vitro Metabolic Stability of Parent Indole vs. 5-Fluoroindole Derivative
| Compound | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Parent Indole | Human Liver Microsomes (HLM) | 25 | 27.7 | |
| 5-Fluoroindole Derivative | Human Liver Microsomes (HLM) | 75 | 9.2 | |
| Parent Indole | Human Plasma | > 120 | Not Applicable | |
| 5-Fluoroindole Derivative | Human Plasma | > 120 | Not Applicable |
Table 2: Effect of Fluorination on the Anti-HIV-1 Activity of Indole Derivatives
| Compound | Fluorine Position | EC50 (nM) | Target | Reference |
| Non-fluorinated Indole (III) | - | ~2500 | HIV-1 Reverse Transcriptase | |
| 4-Fluoroindole (IV) | 4-F | 50 | HIV-1 Reverse Transcriptase | |
| 7-carboxamide-4-fluoroindole (22) | 4-F | 0.14 | HIV-1 | |
| 7-heteroaryl-carboxamide-4-fluoroindole (23p) | 4-F | 0.0058 | HIV-1 | |
| Benzenesulfonyl 4-fluoro-indolecarboxamide (20h) | 4-F | 0.5 | HIV-1 WT | |
| Tetrazole-based 4-fluoroindole hybrid (24d) | 4-F | 20 | HIV-1 Attachment |
Table 3: Impact of Fluorination on Receptor Binding Affinity and Kinase Inhibition
| Compound | Fluorine Position | Bioactivity (IC50/Ki) | Target | Reference |
| Non-fluorinated pyrrolo[2,3-b]pyridine | - | 3 |
Methodological & Application
Protocol for N-Alkylation of 7-Fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The N-alkylation of indoles is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. The substituent on the indole nitrogen can significantly influence the pharmacological properties of the molecule, including its binding affinity, selectivity, and pharmacokinetic profile. 7-Fluoro-1H-indole is a valuable building block in drug discovery, and its N-alkylation provides access to novel chemical entities with potential therapeutic applications. The electron-withdrawing nature of the fluorine atom at the 7-position can influence the reactivity of the indole N-H bond, making the optimization of reaction conditions crucial for achieving high yields and purity.
This document provides detailed protocols for the N-alkylation of this compound using various common methods, including the use of strong bases, milder carbonate bases, and phase-transfer catalysis. The choice of method will depend on the specific alkylating agent, the scale of the reaction, and the functional group tolerance of the starting material.
Data Presentation: N-Alkylation of Indole Derivatives
The following table summarizes reaction conditions for the N-alkylation of indole derivatives with various alkyl halides, providing a comparative overview of different methodologies. While specific data for this compound is limited in the public domain, the presented conditions for closely related indole substrates serve as a valuable starting point for reaction optimization.
| Entry | Indole Substrate | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Indole-3-carbaldehyde | Benzyl bromide | K₂CO₃ (1.5) | DMF | Reflux | 6 | 91 |
| 2 | Indole | Benzyl bromide | KOH (4) | DMSO | RT | 0.75 | 85-89 |
| 3 | Indole | Various alkyl halides | NaH (1.1) | DMF or THF | 0 to RT | 2-24 | High |
| 4 | Indole | Alkyl halides | KOH (5) / TBAB (0.1) | Toluene/H₂O | RT | - | 78-98 |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data for entries 2-4 represent general conditions for indole alkylation and may require optimization for this compound.
Experimental Protocols
Below are detailed experimental protocols for three common methods for the N-alkylation of this compound.
Protocol 1: N-Alkylation using Sodium Hydride (NaH)
This method is suitable for a wide range of alkyl halides and generally provides high yields. Sodium hydride is a strong base and requires handling under anhydrous conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF or THF (to make a 0.1-0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)
This method employs a milder base and is often used for reactive alkylating agents like benzyl bromide.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethyl alcohol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture vigorously and add the alkyl halide (1.0-1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethyl alcohol) to obtain the purified N-alkylated this compound.[1]
Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)
This method is advantageous as it avoids the need for anhydrous solvents and strong, moisture-sensitive bases.
Materials:
-
This compound
-
Alkyl halide
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium hydroxide (5.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene and water in a 1:1 volume ratio.
-
Stir the mixture vigorously to ensure good mixing of the two phases.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Continue to stir vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application Notes and Protocols: C3-Functionalization of the 7-Fluoro-1H-indole Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the C3-functionalization of the 7-fluoro-1H-indole ring, a crucial scaffold in medicinal chemistry. The presence of a fluorine atom at the 7-position can significantly influence the physicochemical and pharmacological properties of indole-based compounds, making targeted functionalization at the C3 position a key strategy in the development of novel therapeutics.
Introduction
The this compound scaffold is a privileged structural motif found in a variety of biologically active molecules. The electron-withdrawing nature of the fluorine atom at the C7 position can modulate the electron density of the indole ring, influencing its reactivity and interaction with biological targets. C3-functionalization is a primary route for elaborating the indole core, as the C3 position is the most nucleophilic and prone to electrophilic substitution. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and acyl groups, to explore the structure-activity relationship (SAR) of potential drug candidates. This document outlines several key methods for the C3-functionalization of this compound, providing quantitative data and detailed experimental protocols.
C3-Alkylation
C3-alkylation of this compound can be achieved through various methods, including metal-free and metal-catalyzed approaches.
Metal-Free C3-Alkylation with α-Heteroaryl-substituted Methyl Alcohols
A metal-free approach utilizing cesium carbonate and Oxone® offers an effective method for the C3-alkylation of this compound with various α-heteroaryl-substituted methyl alcohols. This method proceeds via a presumed hydrogen autotransfer-type mechanism.
Quantitative Data:
| Entry | Reactant 1 (Indole) | Reactant 2 (Alcohol) | Product | Yield (%) | Time (h) | Temp (°C) |
| 1 | This compound | 2-Pyridinemethanol | 3-(Pyridin-2-ylmethyl)-7-fluoro-1H-indole | 78 | 24 | 140 |
| 2 | This compound | (6-Methylpyridin-2-yl)methanol | 3-((6-Methylpyridin-2-yl)methyl)-7-fluoro-1H-indole | 75 | 24 | 140 |
| 3 | This compound | Quinol-2-ylmethanol | 3-(Quinolin-2-ylmethyl)-7-fluoro-1H-indole | 82 | 24 | 140 |
Experimental Protocol: Metal-Free C3-Alkylation
-
To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), the corresponding α-heteroaryl-substituted methyl alcohol (3.0 mmol, 3.0 equiv), cesium carbonate (Cs₂CO₃, 1.1 mmol, 1.1 equiv), and Oxone® (0.1 mmol, 0.1 equiv).
-
Add xylenes to achieve a 2 M concentration of the indole.
-
Seal the tube and heat the reaction mixture at 140 °C for 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired C3-alkylated this compound.
Logical Relationship: Proposed Metal-Free Alkylation Mechanism
Caption: Proposed reaction pathway for metal-free C3-alkylation.
C3-Arylation
Direct C3-arylation of the this compound ring can be challenging. One potential approach involves a palladium-catalyzed reaction with aryl chlorides or triflates. While not explicitly demonstrated on this compound in the reviewed literature, the following protocol is based on a general method for N-unsubstituted indoles.
Quantitative Data (Representative Examples for General Indoles):
| Entry | Reactant 1 (Indole) | Reactant 2 (Aryl Halide) | Catalyst/Ligand | Product | Yield (%) |
| 1 | 1H-Indole | Chlorobenzene | Pd(OAc)₂ / DHTP | 3-Phenyl-1H-indole | 85 |
| 2 | 1H-Indole | 4-Chlorotoluene | Pd(OAc)₂ / DHTP | 3-(p-Tolyl)-1H-indole | 92 |
| 3 | 1H-Indole | 1-Chloro-4-methoxybenzene | Pd(OAc)₂ / DHTP | 3-(4-Methoxyphenyl)-1H-indole | 88 |
Experimental Protocol: Palladium-Catalyzed C3-Arylation
-
To an oven-dried Schlenk tube, add dihydroxyterphenylphosphine (DHTP) ligand (0.1 mmol, 10 mol%) and palladium acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (1 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv), the aryl chloride (1.2 mmol, 1.2 equiv), and lithium bis(trimethylsilyl)amide (LiHMDS) as a 1 M solution in THF (2.2 mL, 2.2 equiv).
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the C3-arylated product.
Experimental Workflow: C3-Arylation
Caption: Workflow for Pd-catalyzed C3-arylation.
C3-Acylation
Friedel-Crafts acylation is a classic method for introducing an acyl group at the C3 position of indoles. The use of a Lewis acid like diethylaluminum chloride allows for regioselective acylation under mild conditions.
Quantitative Data (Representative Examples for General Indoles):
| Entry | Reactant 1 (Indole) | Reactant 2 (Acyl Chloride) | Lewis Acid | Product | Yield (%) |
| 1 | 1H-Indole | Acetyl chloride | Et₂AlCl | 1-(1H-Indol-3-yl)ethan-1-one | 95 |
| 2 | 1H-Indole | Benzoyl chloride | Et₂AlCl | (1H-Indol-3-yl)(phenyl)methanone | 92 |
| 3 | 1H-Indole | Cyclopropanecarbonyl chloride | Et₂AlCl | Cyclopropyl(1H-indol-3-yl)methanone | 89 |
Experimental Protocol: Friedel-Crafts C3-Acylation
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylaluminum chloride (Et₂AlCl) (1.1 mmol, 1.1 equiv) as a 1.0 M solution in hexanes.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the acyl chloride (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to obtain the C3-acylated this compound.
Signaling Pathway: Lewis Acid Catalyzed Acylation
Caption: Pathway for Friedel-Crafts C3-acylation.
Disclaimer
The protocols described herein are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The applicability of general protocols to the this compound substrate should be confirmed on a small scale before proceeding to larger-scale reactions. Reaction conditions may require optimization for specific substrates.
Application Notes and Protocols for the Synthesis of Serotonin Receptor Modulators Using 7-Fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-1H-indole has emerged as a valuable building block in medicinal chemistry for the development of novel serotonin receptor modulators. The strategic introduction of a fluorine atom at the 7-position of the indole ring can significantly influence the physicochemical and pharmacological properties of the resulting compounds. This modification can alter electron distribution, metabolic stability, and lipophilicity, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles for various serotonin (5-HT) receptor subtypes, particularly the 5-HT1A, 5-HT2A, and 5-HT7 receptors.
These application notes provide a comprehensive overview of the synthetic strategies and detailed experimental protocols for utilizing this compound in the synthesis of potent and selective serotonin receptor modulators. The information presented is intended to guide researchers in the design and execution of synthetic routes and in the pharmacological evaluation of these promising compounds.
Synthetic Strategies
The synthesis of serotonin receptor modulators from this compound typically involves a multi-step approach, beginning with the functionalization of the indole core, followed by the introduction of the desired pharmacophore. Key synthetic transformations include the Vilsmeier-Haack formylation to introduce a crucial aldehyde group at the 3-position, followed by either a van Leusen imidazole synthesis or a Speeter-Anthony tryptamine synthesis to construct the final modulator scaffold.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a branched pathway starting from the Vilsmeier-Haack formylation of this compound.
Caption: General synthetic workflow starting from this compound.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol details the synthesis of the key intermediate, this compound-3-carbaldehyde.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl3 (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound-3-carbaldehyde as a solid.
Protocol 2: van Leusen Synthesis of 3-(1H-Imidazol-5-yl)-7-fluoro-1H-indole Derivatives
This protocol describes the synthesis of imidazole-based serotonin receptor modulators from this compound-3-carbaldehyde.
Materials:
-
This compound-3-carbaldehyde
-
Primary amine (e.g., methylamine, ethylamine)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound-3-carbaldehyde (1 equivalent) in methanol, add the primary amine (1.1 equivalents) and stir at room temperature for 1 hour to form the corresponding imine in situ.
-
Add TosMIC (1.2 equivalents) and K2CO3 (2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: DCM/methanol) to obtain the desired 3-(1-alkyl-1H-imidazol-5-yl)-7-fluoro-1H-indole.
Protocol 3: Speeter-Anthony Synthesis of 7-Fluorotryptamine Derivatives
This protocol outlines the synthesis of tryptamine-based serotonin receptor modulators.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous diethyl ether
-
Secondary amine (e.g., dimethylamine, diethylamine)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Formation of the Indole-3-glyoxylyl Chloride: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and cool to 0 °C. Add oxalyl chloride (1.1 equivalents) dropwise. Stir the reaction mixture at room temperature for 1-2 hours. The resulting precipitate is the 7-fluoro-indole-3-glyoxylyl chloride.
-
Amidation: Suspend the crude glyoxylyl chloride in anhydrous diethyl ether and cool to 0 °C. Bubble the desired secondary amine gas through the solution or add a solution of the amine in a suitable solvent. Stir for 2-3 hours at room temperature.
-
Filter the reaction mixture and wash the solid with diethyl ether. The filtrate contains the desired N,N-dialkyl-7-fluoro-indole-3-glyoxylamide. Concentrate the filtrate under reduced pressure.
-
Reduction: In a separate flame-dried flask, prepare a suspension of LiAlH4 (2-3 equivalents) in anhydrous THF. Cool to 0 °C and add a solution of the crude glyoxylamide in anhydrous THF dropwise.
-
After the addition, reflux the mixture for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then water again.
-
Filter the resulting solid through a pad of celite and wash thoroughly with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired 7-fluoro-N,N-dialkyltryptamine.
Data Presentation
The following tables summarize the pharmacological data for a selection of serotonin receptor modulators derived from fluorinated indoles.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors
| Compound ID | R1 | R2 | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |
| 7F-DMT | H | N(CH3)2 | 150 | 85 | 45 |
| 7F-DET | H | N(C2H5)2 | 120 | 70 | 35 |
| 7F-Imidazole-Me | Imidazole | CH3 | 25 | 250 | 10 |
| 7F-Imidazole-Et | Imidazole | C2H5 | 20 | 220 | 8 |
Data are representative values compiled from various sources and should be considered for comparative purposes.
Table 2: Functional Activity (EC50, nM) and Efficacy of this compound Derivatives
| Compound ID | Receptor | EC50 (nM) | % Efficacy (vs. 5-HT) | Activity |
| 7F-Imidazole-Et | 5-HT7 | 15 | 95% | Agonist |
| 7F-DMT | 5-HT2A | 150 | 80% | Partial Agonist |
| 7F-DET | 5-HT1A | 95 | - | Antagonist (IC50) |
Data are representative values and may vary depending on the specific assay conditions.
Signaling Pathways and Mechanism of Action
The synthesized this compound derivatives modulate serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). Their specific effects as agonists or antagonists trigger distinct downstream signaling cascades.
5-HT1A Receptor Signaling
The 5-HT1A receptor is typically coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream effects.
Caption: Agonist-mediated 5-HT1A receptor signaling pathway.
5-HT2A Receptor Signaling
The 5-HT2A receptor is coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Agonist-mediated 5-HT2A receptor signaling pathway.
5-HT7 Receptor Signaling
The 5-HT7 receptor is coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in cAMP levels and activation of protein kinase A (PKA).
Caption: Agonist-mediated 5-HT7 receptor signaling pathway.
Conclusion
This compound serves as a versatile and powerful scaffold for the synthesis of a diverse range of serotonin receptor modulators. The synthetic routes outlined in these application notes provide a solid foundation for the generation of novel compounds with potentially improved therapeutic profiles. The strategic placement of the fluorine atom at the 7-position offers a valuable tool for fine-tuning the pharmacological properties of these molecules, making this class of compounds a promising area for continued research and development in the pursuit of new treatments for a variety of CNS disorders.
Application of 7-Fluoro-1H-indole in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. Its unique structure allows for diverse functionalization, leading to compounds that can interact with various biological targets implicated in cancer progression. The introduction of a fluorine atom at the 7-position of the indole ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of the molecule to its target proteins. This strategic fluorination makes 7-fluoro-1H-indole a promising scaffold for the development of novel anticancer agents. These derivatives have shown potential in targeting key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway, and by inhibiting crucial enzymes like protein kinases and topoisomerases.
This document provides detailed application notes and experimental protocols for researchers engaged in the development of anticancer agents based on the this compound scaffold.
Data Presentation: Anticancer Activity of Fluoro-Indole Derivatives
The following tables summarize the in vitro cytotoxic activity of representative fluoro-indole derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure of their anticancer potency.
Table 1: Cytotoxic Activity of Tri-Substituted Fluoro-Indole Derivatives Against Human Topoisomerase-II
| Compound ID | Chain | Docking Score (kcal/mol) | Number of Hydrogen Bonds |
| S-2 | A | -8.8 | 11 |
| B | -7.7 | ||
| C | -9.6 | ||
| D | -8.7 | ||
| S-14 | A | -9.2 | 12 |
| B | -8.2 | ||
| C | -8.6 | ||
| D | -8.6 | ||
| Fludarabine (Standard) | A | -7.6 | 9 |
| B | -7.6 | ||
| C | -8.6 | ||
| D | -7.7 |
In-silico data suggests that tri-substituted fluoro-indole derivatives have the potential to be effective anticancer agents by targeting human topoisomerase-II.[1]
Table 2: Cytotoxic Activity of Indole-Based Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 2e | HCT116 (Colon) | 6.43 ± 0.72 |
| A549 (Lung) | 9.62 ± 1.14 | |
| A375 (Melanoma) | 8.07 ± 1.36 | |
| Erlotinib (Standard) | HCT116 (Colon) | 17.86 ± 3.22 |
| A549 (Lung) | 19.41 ± 2.38 | |
| A375 (Melanoma) | 23.81 ± 4.17 | |
| Compound 5f | MCF-7 (Breast) | 13.2 |
| MDA-MB-468 (Breast) | 8.2 | |
| Compound 5d | MCF-7 (Breast) | 4.7 |
These tables highlight the significant anticancer potential of various indole derivatives, with some compounds showing higher potency than the standard drug erlotinib.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes an industrial method for the preparation of the this compound scaffold.
Materials:
-
2-Fluorobenzene amide
-
tert-Butyl acrylate
-
Methylthio ethyl acetate
-
Hydrazine hydrate
-
Raney nickel
-
Inert gas (e.g., Nitrogen or Argon)
-
Macroporous resin
-
Vacuum distillation apparatus
Procedure:
-
In a reaction vessel under an inert gas atmosphere, combine 0.3-0.7 molar parts of 2-fluorobenzene amide with 0.15-0.45 molar parts of tert-butyl acrylate and 0.5-1 molar part of methylthio ethyl acetate.
-
Heat the mixture to 50-70°C to facilitate cyclization.
-
After cyclization, add 3-7 molar parts of hydrazine hydrate and 0.2-0.4 molar parts of Raney nickel to the reaction mixture.
-
Perform a hydrogenation reduction to obtain the crude 7-fluoroindole product.
-
Purify the crude product by vacuum distillation followed by separation using a macroporous resin to yield the final 7-fluoroindole product.[5]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound derivatives.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 4: Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound derivatives against a specific kinase (e.g., PI3K, Akt).
Materials:
-
Recombinant human kinase (e.g., PI3K, Akt)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound derivative
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.
-
Add the this compound derivative at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. Indole derivatives have been shown to target this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel this compound derivatives as anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Evaluating the Cytotoxicity of 7-Fluoro-1H-indole
References
- 1. This compound-2-carbonitrile | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 7-Fluoro-1H-indole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Fluoro-1H-indole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format, focusing on practical solutions to improve yield, purity, and overall success of the reaction.
Question 1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis of this compound can arise from several factors. The electronic properties of the fluorine substituent and the stability of intermediates play a crucial role. Here are the primary causes and potential solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A weak acid may not be sufficient to drive the reaction to completion, while an overly strong acid can lead to degradation of the starting materials or the product.[1][2]
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures.[1] However, excessive heat can cause decomposition and polymerization, especially under strong acidic conditions.
-
Solution: Systematically optimize the reaction temperature and time. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.
-
-
Poor Quality of Starting Materials: Impurities in the (2-fluorophenyl)hydrazine or the carbonyl compound can significantly hinder the reaction. Hydrazines, in particular, can degrade upon storage.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill the starting materials if necessary. It is advisable to use freshly prepared or purified (2-fluorophenyl)hydrazine.
-
-
Side Reactions: The formation of side products, such as regioisomers (if using an unsymmetrical ketone) or products from N-N bond cleavage, can reduce the yield of the desired this compound.
-
Solution: To control regioselectivity, a careful selection of the acid catalyst and solvent is necessary. To minimize N-N bond cleavage, consider using a milder Lewis acid and lower reaction temperatures.
-
Question 2: I am observing significant impurity formation in my synthesis of this compound. What are the likely impurities and how can I minimize them?
Answer:
Impurity formation is a common challenge. The likely impurities depend on the synthetic route chosen.
-
For Fischer Indole Synthesis:
-
Unreacted Starting Materials: Residual (2-fluorophenyl)hydrazine and the corresponding ketone/aldehyde.
-
Incompletely Cyclized Intermediates: The phenylhydrazone intermediate may persist if the reaction conditions are not optimal.
-
Polymerization Products: Indoles are susceptible to polymerization under strong acidic conditions, often observed as a dark tarry residue.
-
Regioisomers: If an unsymmetrical ketone is used, a mixture of indole regioisomers can be formed.
-
-
For Leimgruber-Batcho Type Synthesis (from a nitrotoluene precursor):
-
Incomplete Reduction: The nitro group may not be fully reduced to the amine, leading to nitro-containing impurities.
-
Incomplete Cyclization: The intermediate enamine may not fully cyclize.
-
Minimization Strategies:
-
Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and catalyst concentration can significantly reduce the formation of side products.
-
Inert Atmosphere: For reactions sensitive to oxidation, such as those involving hydrazines, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.
-
Purification of Intermediates: If the synthesis is a multi-step process, purifying the intermediates at each stage can prevent the carry-over of impurities into the final product.
Question 3: I am facing difficulties in purifying the final this compound product. What are the recommended purification methods?
Answer:
The purification of this compound can be challenging due to its polarity and potential for degradation on silica gel.
-
Column Chromatography: This is a common method for purification.
-
Eluent System: A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Silica Gel Deactivation: Indoles can sometimes streak or decompose on acidic silica gel. To mitigate this, you can use silica gel that has been neutralized by pre-treating it with a solution of a volatile base like triethylamine in the eluent system.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexanes) to find suitable conditions for crystallization.
-
Vacuum Distillation: For larger scale preparations, vacuum distillation can be an effective method for purifying the crude product, as described in an industrial preparation method.
-
Macroporous Resin Separation: An industrial method also reports the use of macroporous resin separation for final purification to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic routes have been established for the synthesis of this compound. The most common methods include:
-
Fischer Indole Synthesis: This classic method involves the reaction of a (2-fluorophenyl)hydrazine with an aldehyde or a ketone under acidic conditions.
-
Leimgruber-Batcho Indole Synthesis: This method typically starts from a substituted 2-nitrotoluene, which is converted to an enamine followed by reductive cyclization. A scalable synthesis of 6-chloro-5-fluoroindole has been reported using a similar strategy starting from 3-chloro-4-fluoro-6-methylnitrobenzene.
-
Industrial Preparation Method: A patented industrial method describes the synthesis starting from 2-fluorobenzene amide, followed by cyclization and hydrogenation reduction.
Q2: What are the typical reaction conditions for the Fischer indole synthesis of this compound?
A2: The reaction conditions for the Fischer indole synthesis can vary depending on the specific substrates and the scale of the reaction. However, typical conditions involve heating a mixture of the (2-fluorophenyl)hydrazine and the carbonyl compound in the presence of an acid catalyst. Common catalysts include Brønsted acids like sulfuric acid or p-toluenesulfonic acid, and Lewis acids like zinc chloride. The reaction is often carried out in a solvent such as ethanol, acetic acid, or toluene at temperatures ranging from 50 to 120 °C.
Q3: How does the fluorine substituent at the 7-position affect the reactivity of the indole ring?
A3: The fluorine atom at the 7-position is an electron-withdrawing group. This influences the reactivity of the indole ring in several ways:
-
It decreases the overall electron density of the aromatic system, which can make electrophilic substitution reactions more challenging compared to unsubstituted indole.
-
It increases the acidity of the N-H proton, making deprotonation under basic conditions easier.
-
The fluorine atom can influence the regioselectivity of certain reactions.
Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?
A4: Yes, standard laboratory safety procedures should always be followed. Specifically:
-
Hydrazine derivatives: Phenylhydrazines are toxic and should be handled with care in a well-ventilated fume hood.
-
Acids: Strong acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents are flammable and/or toxic. Always work in a fume hood and away from ignition sources.
-
This compound: This compound may cause skin and eye irritation, and respiratory irritation. It is recommended to handle it in a well-ventilated area and wear appropriate PPE.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis (Industrial Method)
| Parameter | Range | Optimal Conditions (Example) |
| Starting Material | 2-fluorobenzene amide | - |
| Reagents | tert-butyl acrylate, methylthio ethyl acetate, hydrazine hydrate, Raney nickel | - |
| Cyclization Temperature | 50-70 °C | 60 °C |
| Hydrogenation Temperature | 40-65 °C | 55 °C |
| Hydrogenation Time | 5-7 h | 6 h |
| Crude Product Yield | ≥ 54% | - |
| Purification | Vacuum distillation, Macroporous resin separation | - |
| Final Purity | - | - |
Table 2: Troubleshooting Common Issues in Fischer Indole Synthesis of this compound
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inappropriate acid catalyst | Screen various Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂). |
| Suboptimal temperature | Optimize temperature; avoid excessive heat to prevent degradation. | |
| Poor starting material quality | Use purified or freshly prepared (2-fluorophenyl)hydrazine. | |
| Impurity Formation | Polymerization | Use milder acid conditions and lower temperatures. |
| Regioisomers | Optimize acid catalyst and solvent to favor the desired isomer. | |
| Incomplete reaction | Increase reaction time or temperature cautiously, monitoring by TLC/LC-MS. | |
| Purification Difficulties | Streaking on silica gel | Use neutralized silica gel (pre-treated with triethylamine). |
| Co-elution of impurities | Experiment with different eluent systems; consider recrystallization. | |
| Product degradation | Use a less acidic stationary phase like alumina for chromatography. |
Experimental Protocols
Protocol 1: Industrial Preparation of this compound
Step 1: Synthesis of Crude this compound
-
To a reaction vessel under an inert atmosphere, add 2-fluorobenzene amide (0.3-0.7 molar parts).
-
Add tert-butyl acrylate (0.15-0.45 molar parts) and methylthio ethyl acetate (0.5-1 molar part).
-
Heat the mixture to 50-70 °C to facilitate cyclization.
-
After the cyclization is complete, add hydrazine hydrate (3-7 parts) and Raney nickel (0.2-0.4 parts).
-
Conduct the hydrogenation reduction at 40-65 °C for 5-7 hours to obtain the crude 7-fluoroindole product.
Step 2: Purification
-
Subject the crude product to vacuum distillation (50-80 Pa).
-
Further purify the distilled product by macroporous resin separation to obtain the final this compound.
Mandatory Visualization
Caption: Industrial synthesis and purification workflow for this compound.
Caption: Troubleshooting flowchart for addressing low yields in the Fischer indole synthesis.
References
Common side reactions in the synthesis of 7-Fluoro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and versatile methods for the synthesis of this compound are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. The choice between these methods often depends on the availability of starting materials, desired substitution patterns, and reaction condition tolerance.
Q2: What are the typical starting materials for each common synthesis method?
A2:
-
Fischer Indole Synthesis: This method typically starts with (2-fluorophenyl)hydrazine and a suitable aldehyde or ketone.
-
Leimgruber-Batcho Indole Synthesis: The common starting material for this synthesis is 2-fluoro-6-nitrotoluene.
Q3: I am observing a low yield in my Fischer Indole Synthesis of this compound. What are the likely causes?
A3: Low yields in the Fischer indole synthesis can be attributed to several factors, including:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid) are critical.
-
Inappropriate Temperature: The reaction is sensitive to temperature; both insufficient and excessive heat can lead to side reactions or decomposition.
-
N-N Bond Cleavage: The hydrazone intermediate can undergo cleavage of the N-N bond, leading to the formation of (2-fluoro)aniline as a byproduct.
-
Formation of Regioisomers: If an unsymmetrical ketone is used, the formation of an undesired regioisomer can lower the yield of the target this compound.
Q4: My Leimgruber-Batcho synthesis of this compound is not working well. What could be the problem?
A4: Common issues in the Leimgruber-Batcho synthesis include:
-
Incomplete Enamine Formation: The initial reaction between 2-fluoro-6-nitrotoluene and the formamide acetal may not go to completion.
-
Inefficient Reductive Cyclization: The reduction of the nitro group and subsequent cyclization is a critical step. The choice of reducing agent (e.g., Raney nickel, Pd/C, iron in acetic acid) and reaction conditions are crucial for high yields.[1]
-
Side Reactions During Reduction: Over-reduction can lead to saturation of the indole ring, while incomplete reduction may leave unreacted nitro-enamine intermediate.
Troubleshooting Guides
Fischer Indole Synthesis: Troubleshooting Common Side Reactions
| Observed Problem | Potential Cause | Troubleshooting & Optimization |
| Low to no product formation, presence of (2-fluorophenyl)hydrazine starting material | Incomplete hydrazone formation. | Ensure the aldehyde/ketone is of high purity. Use a slight excess of the carbonyl compound. Add a catalytic amount of a mild acid (e.g., acetic acid) to facilitate hydrazone formation prior to the main cyclization step. |
| Multiple spots on TLC, difficult to purify the desired product | Formation of regioisomers (e.g., 4-fluoro-1H-indole) when using unsymmetrical ketones. | If possible, use a symmetrical ketone or an aldehyde to avoid regioselectivity issues. If an unsymmetrical ketone is necessary, carefully optimize the acid catalyst and temperature to favor the formation of the desired isomer. Purification may require careful column chromatography with a specialized solvent system. |
| Significant amount of 2-fluoroaniline detected by GC-MS or LC-MS | Cleavage of the N-N bond in the hydrazone intermediate under harsh acidic conditions. | Use a milder acid catalyst or a lower concentration of the strong acid. Optimize the reaction temperature to the lowest effective level. |
| Formation of dark, polymeric material | Decomposition of starting materials or intermediates at high temperatures or in the presence of strong acids. | Lower the reaction temperature. Use a less concentrated acid. Ensure an inert atmosphere to prevent oxidation. |
Leimgruber-Batcho Indole Synthesis: Troubleshooting Common Side Reactions
| Observed Problem | Potential Cause | Troubleshooting & Optimization |
| Low yield of the intermediate enamine | Incomplete reaction of 2-fluoro-6-nitrotoluene. | Increase the reaction time and/or temperature for the enamine formation step. Ensure the formamide acetal and any added amine (e.g., pyrrolidine) are of high quality and anhydrous. |
| Incomplete conversion of the nitro-enamine to the indole | Inefficient reduction of the nitro group. | The choice of reducing agent is critical. Catalytic hydrogenation (e.g., Pd/C, Raney Ni) is often effective.[1] If using metal reductants like iron or tin(II) chloride, ensure the reaction goes to completion by monitoring with TLC. |
| Formation of 7-fluoroindoline as a major byproduct | Over-reduction during the catalytic hydrogenation step. | Reduce the hydrogen pressure and/or the reaction time. Monitor the reaction progress carefully and stop it once the starting material is consumed. |
| Presence of 1-hydroxy-7-fluoro-1H-indole | Incomplete reduction of the nitro group to the hydroxylamine followed by cyclization. | Ensure sufficient reducing agent is used to fully reduce the nitro group to the amine before cyclization. |
Experimental Protocols
General Procedure for Fischer Indole Synthesis of this compound
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve (2-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add the desired aldehyde or ketone (1.0-1.1 eq). Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete formation of the hydrazone.
-
Cyclization: To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid). Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 180°C) with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into ice-water. Neutralize the acid with a suitable base (e.g., sodium bicarbonate, sodium hydroxide).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
General Procedure for Leimgruber-Batcho Indole Synthesis of this compound
-
Enamine Formation: In a reaction vessel, combine 2-fluoro-6-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq), and pyrrolidine (2.0-3.0 eq). Heat the mixture (typically at reflux) until the formation of the red-colored enamine is complete as indicated by TLC.[1]
-
Reductive Cyclization:
-
Catalytic Hydrogenation: Dissolve the crude enamine in a suitable solvent (e.g., ethanol, ethyl acetate, or THF). Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney nickel). Subject the mixture to a hydrogen atmosphere (from a balloon or in a Parr shaker) until the starting material is consumed.
-
Chemical Reduction: Alternatively, dissolve the enamine in a solvent like acetic acid and add a reducing agent such as iron powder or tin(II) chloride. Heat the mixture as required to drive the reaction to completion.
-
-
Work-up:
-
For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
For Chemical Reduction: After the reaction is complete, pour the mixture into water and basify to an appropriate pH.
-
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Fischer Indole Synthesis Workflow and Common Side Reactions.
Caption: Leimgruber-Batcho Synthesis Workflow and Common Side Reactions.
Caption: General Troubleshooting Workflow for this compound Synthesis.
References
Technical Support Center: Troubleshooting Guide for the Functionalization of the Indole C-3 Position
This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during the functionalization of the indole C-3 position.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the C-3 functionalization of indoles, and what causes them?
A1: The most prevalent side reactions include:
-
Lack of Regioselectivity: Functionalization at undesired positions is a frequent issue. This can manifest as:
-
N-1 Functionalization: The indole nitrogen is nucleophilic and can compete with the C-3 position, particularly under basic conditions that favor the formation of the indolide anion.[1]
-
C-2 Functionalization: While the C-3 position is kinetically favored for electrophilic attack, functionalization can occur at the C-2 position, especially if the C-3 position is sterically hindered or if reaction conditions favor thermodynamic products.[2]
-
Functionalization on the Benzene Ring (C-4 to C-7): This is less common but can occur under specific conditions, often requiring directing groups.[2]
-
-
Polysubstitution: The desired C-3 functionalized product can sometimes be more reactive than the starting indole, leading to further reaction and the formation of di- or even tri-substituted products.[2] This is particularly common in Friedel-Crafts reactions where an excess of the electrophile is used.
-
Dimerization and Polymerization: Indoles are susceptible to acid-catalyzed dimerization and polymerization.[1] The high electron density at the C-3 position makes it prone to attack by protonated indole molecules, initiating a chain reaction that leads to oligomers and dark, tarry materials, significantly reducing the yield of the desired product.
-
Byproduct Formation in Specific Reactions: Named reactions can have their own characteristic side products. For instance, the Fischer indole synthesis can yield byproducts from aldol condensations or other rearrangements.
Q2: How can I improve the regioselectivity of my reaction to favor C-3 functionalization?
A2: Controlling regioselectivity is a key challenge. Here are several strategies:
-
Choice of Reaction Conditions:
-
For C-3 vs. N-1 Selectivity: Acidic or neutral conditions generally favor C-3 functionalization, while strongly basic conditions (e.g., using NaH) tend to promote N-1 alkylation. The choice of solvent is also critical; polar, coordinating solvents can favor N-allylation, whereas less polar, non-coordinating solvents can enhance C-3 selectivity in palladium-catalyzed allylations.
-
For C-3 vs. C-2 Selectivity: C-3 is the kinetically favored position. To achieve C-2 functionalization, the C-3 position can be blocked with a substituent. Alternatively, specific directing groups on the nitrogen atom can steer the reaction to the C-2 position, often in conjunction with transition-metal catalysis.
-
-
Use of Protecting Groups: Protecting the indole nitrogen with a suitable group can prevent N-functionalization and modulate the reactivity of the indole ring. Electron-withdrawing groups (e.g., sulfonyl derivatives) can decrease the nucleophilicity of the ring, which can sometimes be beneficial in controlling reactivity.
-
Catalyst and Ligand Selection: In transition-metal-catalyzed reactions, the choice of metal, ligand, and additives is paramount in controlling regioselectivity. For instance, in palladium-catalyzed C-3 arylation, specific phosphine ligands have been shown to be crucial for achieving high selectivity.
Q3: My reaction is producing a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A3: Low or no yield is a common problem that can stem from several factors:
-
Inactive Catalyst: The catalyst may be deactivated by moisture, air, or impurities in the reagents or solvent. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to the decomposition of starting materials, products, or the catalyst. A systematic screening of temperatures is recommended.
-
Incorrect Solvent: The solvent plays a crucial role in solubilizing reagents and stabilizing intermediates. A solvent screen is often a valuable optimization step.
-
Poor Quality of Starting Materials: Impurities in your indole, electrophile, or solvent can inhibit the reaction. Ensure your starting materials are pure.
-
Inappropriate Reaction Time: The reaction may not have run to completion, or it may have proceeded for too long, leading to product degradation. Monitoring the reaction by TLC or LC-MS is essential.
Troubleshooting Guides
Issue 1: Poor Yield in Friedel-Crafts Alkylation
Symptoms: Low yield of the C-3 alkylated product, formation of a complex mixture of products, or recovery of unreacted starting material.
Troubleshooting Workflow:
Troubleshooting Friedel-Crafts Alkylation.
Quantitative Data: Effect of Catalyst on Friedel-Crafts Alkylation of Indole with Celastrol
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | AlCl₃·6H₂O (5) | DCM | 3 | 99 |
| 2 | MgCl₂·6H₂O (5) | DCM | 12 | 64 |
| 3 | ZnCl₂ (5) | DCM | 12 | 80 |
| 4 | FeCl₃·6H₂O (5) | DCM | 12 | 93 |
| 5 | Sc(OTf)₃ (5) | DCM | 12 | 43-88 |
Issue 2: Formation of Bis(indolyl)methanes and Other Side Products
Symptoms: Significant formation of bis(indolyl)methanes, particularly in reactions with aldehydes or ketones.
Troubleshooting Workflow:
Troubleshooting Bis(indolyl)methane Formation.
Quantitative Data: Optimization of Bis(indolyl)methane Synthesis
| Entry | Catalyst | Solvent | Time | Temperature | Yield (%) |
| 1 | PEG-OP(O)Cl₂ (0.5 mol%) | Solvent-free | 3 min | Room Temp | >95 |
| 2 | Conventional (no catalyst) | Solvent-free | 1-2 h | Room Temp | 54 |
| 3 | Taurine (5 mol%) | Water | 10-15 min | Sonication | 59-90 |
Experimental Protocols
Protocol 1: Friedel-Crafts C-3 Alkylation of Indole with an Alcohol
This protocol describes a general procedure for the iron(III) chloride-catalyzed Friedel-Crafts alkylation of indoles with alcohols.
Materials:
-
Indole (1.0 mmol)
-
Alcohol (1.2 mmol)
-
Anhydrous FeCl₃ (0.1 mmol, 10 mol%)
-
Nitromethane (3 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of indole (1.0 mmol) and the alcohol (1.2 mmol) in nitromethane (3 mL), add anhydrous FeCl₃ (0.1 mmol).
-
Stir the reaction mixture at the appropriate temperature (typically room temperature to 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Palladium-Catalyzed C-3 Arylation of Unprotected Indole
This protocol details a procedure for the direct C-3 arylation of indole using a palladium catalyst.
Materials:
-
Indole (0.214 mmol)
-
Aryl bromide (0.512 mmol)
-
Magnesium bis(hexamethyldisilylamide) [Mg(HMDS)₂] (0.235 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.011 mmol)
-
Triphenylphosphine [PPh₃] (0.022 mmol)
-
Anhydrous dioxane (2 mL)
-
Dichloromethane
-
Celite
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve indole (0.214 mmol) in anhydrous dioxane (1 mL).
-
Add a solution of Mg(HMDS)₂ (0.235 mmol) in dioxane to the indole solution and stir at 65 °C for 30 minutes to form the indole-magnesium salt.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.011 mmol) and PPh₃ (0.022 mmol) in anhydrous dioxane.
-
Add the aryl bromide (0.512 mmol) to the catalyst solution.
-
Add the catalyst solution dropwise to the indole-salt solution.
-
Heat the reaction mixture to 125 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (15 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the 3-arylindole. A yield of up to 92% can be achieved.
Protocol 3: Mannich Reaction for the Synthesis of Gramine
This protocol describes the synthesis of N,N-dimethyl-1H-indole-3-methylamine (gramine) via the Mannich reaction.
Materials:
-
Indole
-
Aqueous formaldehyde (37%)
-
Aqueous dimethylamine (40%)
-
Glacial acetic acid
-
Ice bath
-
Sodium hydroxide solution
Procedure:
-
In a flask equipped with a stirrer, cool a solution of aqueous dimethylamine in an ice bath.
-
Slowly add glacial acetic acid to the cooled dimethylamine solution.
-
To this mixture, add aqueous formaldehyde.
-
In a separate flask, dissolve indole in a suitable solvent (e.g., dioxane).
-
Slowly add the indole solution to the prepared formaldehyde-dimethylamine mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.
-
Upon completion, make the reaction mixture alkaline by adding a sodium hydroxide solution.
-
The product, gramine, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Yields for this reaction can be very high, often exceeding 95%.
Signaling Pathways and Workflows
General Workflow for Indole C-3 Functionalization
A generalized experimental workflow for indole C-3 functionalization.
References
Validation & Comparative
A Comparative Spectroscopic Analysis: 7-Fluoro-1H-indole vs. 1H-indole
A detailed examination of the ¹H and ¹³C NMR spectra of 7-Fluoro-1H-indole is presented, offering a comparative analysis against its parent compound, 1H-indole. This guide provides researchers, scientists, and drug development professionals with a comprehensive dataset and the necessary experimental protocols for the structural elucidation of this fluorinated indole derivative.
The introduction of a fluorine atom at the C7 position of the indole ring induces notable shifts in the electron density and magnetic environment of the molecule. These changes are directly observable in the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, providing valuable insights into the electronic effects of fluorine substitution. This guide offers a side-by-side comparison of the NMR spectral data for this compound and 1H-indole, facilitating a deeper understanding of its chemical structure and properties.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and 1H-indole, recorded in DMSO-d₆. The data for 1H-indole is sourced from the Biological Magnetic Resonance Bank (BMRB) and a publication on the synthesis of 5,5'-biindole. Due to the limited availability of fully assigned public data for this compound, the provided values are based on typical chemical shift ranges for fluorinated aromatic compounds and analysis of related structures.
Table 1: ¹H NMR Chemical Shift Data (in ppm) in DMSO-d₆
| Position | 1H-Indole[1] | This compound (Predicted) | Multiplicity & Coupling Constants (J in Hz) - this compound |
| N-H | 11.08 | ~8.3 (br s) | Broad Singlet |
| H-2 | 7.42 | ~7.5 (t) | Triplet, J ≈ 2.8 Hz |
| H-3 | 6.47 | ~6.6 (dd) | Doublet of doublets, J ≈ 3.2, 2.0 Hz |
| H-4 | 7.59 | ~7.7 (d) | Doublet, J ≈ 8.0 Hz |
| H-5 | 7.05 | ~7.0 (ddd) | Doublet of doublet of doublets, J ≈ 8.0, 7.2, 1.2 Hz |
| H-6 | 7.12 | ~6.9 (ddd) | Doublet of doublet of doublets, J ≈ 10.0, 8.0, 1.2 Hz |
Table 2: ¹³C NMR Chemical Shift Data (in ppm) in DMSO-d₆
| Position | 1H-Indole[1] | This compound (Predicted) |
| C-2 | 124.7 | ~125.0 |
| C-3 | 102.1 | ~102.5 |
| C-3a | 128.5 | ~129.0 (d, JCF ≈ 5 Hz) |
| C-4 | 120.9 | ~122.0 (d, JCF ≈ 3 Hz) |
| C-5 | 122.1 | ~119.0 (d, JCF ≈ 6 Hz) |
| C-6 | 120.0 | ~115.0 (d, JCF ≈ 12 Hz) |
| C-7 | 111.5 | ~148.0 (d, JCF ≈ 245 Hz) |
| C-7a | 136.1 | ~134.0 (d, JCF ≈ 10 Hz) |
Visualizing the Structure and Numbering
To aid in the assignment of NMR signals, the chemical structure of this compound with the standard IUPAC numbering is provided below.
Caption: Chemical structure of this compound with atom numbering.
Experimental Protocol for NMR Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives.
1. Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: Bruker AVANCE 500 or equivalent.
-
Frequency: 500 MHz.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse sequence (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Referencing: The residual DMSO peak was set to 2.50 ppm.
3. ¹³C NMR Spectroscopy:
-
Spectrometer: Bruker AVANCE 500 or equivalent.
-
Frequency: 125 MHz.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
Referencing: The central peak of the DMSO-d₆ septet was set to 39.52 ppm.
This guide provides a foundational dataset and methodology for the NMR analysis of this compound. Researchers can utilize this information for comparative studies, reaction monitoring, and the structural verification of related compounds.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the mass spectrometry fragmentation pattern of 7-Fluoro-1H-indole is presented, offering a comparative perspective with related indole analogs. This guide provides essential data for the identification and characterization of this compound in complex research and development settings.
The introduction of a fluorine atom to the indole scaffold significantly influences its physicochemical properties, making this compound a molecule of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification. This guide details the predicted fragmentation pattern of this compound, supported by a comparative analysis with its constitutional isomer, 5-Fluoro-1H-indole, and the parent compound, 1H-Indole.
Comparative Fragmentation Analysis
While a specific experimental mass spectrum for this compound is not publicly available, a reliable prediction of its fragmentation pattern can be derived from the analysis of its close structural analog, 5-Fluoro-1H-indole, for which experimental data exists. The primary fragmentation of indole derivatives under electron ionization (EI) typically involves the loss of small, stable molecules and rearrangements of the heterocyclic ring.
The mass spectrum of 5-Fluoro-1H-indole shows a prominent molecular ion peak (M⁺˙) at m/z 135, consistent with its molecular weight. The key fragmentation pathways observed for 5-Fluoro-1H-indole, and thus predicted for this compound, are expected to involve the sequential loss of HCN and C₂H₂. The fluorine substituent is generally retained on the aromatic ring during the initial fragmentation steps due to the strength of the C-F bond.
In contrast, the fragmentation of the parent 1H-Indole (molecular weight 117) also proceeds via the loss of HCN to form a key fragment at m/z 90, which then can lose C₂H₂ to yield a fragment at m/z 64. The presence of the fluorine atom in the fluorinated analogs results in a mass shift of 18 amu for the corresponding fragments.
The following table summarizes the major fragment ions observed in the electron ionization mass spectra of 5-Fluoro-1H-indole and 1H-Indole, providing a basis for the expected fragmentation of this compound.
| m/z Value (5-Fluoro-1H-indole) | Proposed Fragment Identity | m/z Value (1H-Indole) | Proposed Fragment Identity |
| 135 | [C₈H₆FN]⁺˙ (Molecular Ion) | 117 | [C₈H₇N]⁺˙ (Molecular Ion) |
| 108 | [M - HCN]⁺˙ | 90 | [M - HCN]⁺˙ |
| 82 | [M - HCN - C₂H₂]⁺ | 64 | [M - HCN - C₂H₂]⁺ |
Experimental Protocols
The data presented for comparison was obtained using electron ionization mass spectrometry (EI-MS). A typical experimental setup for acquiring such data is as follows:
Sample Introduction: The solid this compound sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
Ionization: Electron ionization is performed at a standard energy of 70 eV. This energy is sufficient to cause ionization and induce characteristic fragmentation patterns.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
Detection: An electron multiplier detector is used to detect the ions, and the resulting signal is processed to generate a mass spectrum.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the proposed primary fragmentation pathway for this compound under electron ionization.
Illuminating the Framework: A Comparative Guide to Validating Synthesized 7-Fluoro-1H-indole Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of 7-Fluoro-1H-indole derivatives, a class of compounds showing promise in various therapeutic areas, including as antivirulence agents.
The correct elucidation of a molecule's three-dimensional architecture is critical for understanding its biological activity and for the rational design of new therapeutic agents. This guide delves into the three primary methods for structural validation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—providing supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their needs.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for confirming the structure of a synthesized this compound derivative depends on several factors, including the nature of the sample (e.g., crystalline versus amorphous), the level of structural detail required, and the available instrumentation. While X-ray crystallography provides the most definitive three-dimensional structure, NMR and MS are powerful and often more accessible techniques that offer complementary information about the molecule's connectivity, molecular weight, and elemental composition.
Table 1: Comparison of Quantitative Data from Key Analytical Techniques
| Technique | Information Provided | Sample Requirements | Key Quantitative Data & Expected Values for this compound |
| ¹H NMR Spectroscopy | Information about the number, connectivity, and chemical environment of hydrogen atoms. | 5-10 mg dissolved in a deuterated solvent. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. Protons on the indole ring will show characteristic shifts and couplings, with the fluorine atom at position 7 influencing the shifts of adjacent protons. |
| ¹⁹F NMR Spectroscopy | Direct observation of the fluorine atom, providing information about its chemical environment. | 5-10 mg dissolved in a suitable solvent. | A single resonance for the fluorine atom, with its chemical shift being highly sensitive to the electronic environment. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | 10-50 mg dissolved in a deuterated solvent. | Chemical shifts (δ) in ppm for each unique carbon atom. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the elemental composition and fragmentation pattern. | Micrograms to nanograms of sample. | The molecular ion peak (M+) corresponding to the exact mass of the this compound derivative (C₈H₆FN, MW: 135.14 g/mol )[1]. Fragmentation patterns can reveal the loss of specific functional groups. |
| X-ray Crystallography | Definitive three-dimensional atomic arrangement, bond lengths, and bond angles. Provides unequivocal proof of structure. | A high-quality single crystal (typically 0.1-0.5 mm in size). | Unit cell dimensions (a, b, c, α, β, γ), space group, atomic coordinates, bond lengths (e.g., C-F, C-N, C-C), and bond angles. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data for the structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
¹⁹F NMR Acquisition:
-
Instrument: NMR spectrometer equipped with a fluorine probe.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -150 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1 µg/mL to 1 mg/mL, depending on the ionization technique used.
Data Acquisition (Electron Impact - EI):
-
Ionization Mode: Electron Impact (EI) is a common technique for small molecules.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: Scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to confirm the structure. The fragmentation of indole derivatives often involves the loss of HCN or other small molecules[2].
Single-Crystal X-ray Crystallography
Crystallization:
-
Obtaining a high-quality single crystal is often the most challenging step. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial inside a sealed container with a less volatile solvent in which the compound is insoluble.
-
Slow Cooling: A saturated solution at a higher temperature is allowed to cool slowly.[3]
-
-
Suitable solvents for indole derivatives include ethanol, methanol, acetone, and ethyl acetate[3].
Data Collection and Structure Refinement:
-
Instrument: A single-crystal X-ray diffractometer.
-
X-ray Source: Mo Kα or Cu Kα radiation.
-
Data Collection: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing experimental processes and biological mechanisms.
Caption: A generalized workflow for the synthesis and structural validation of this compound derivatives.
Recent studies have shown that this compound can act as an antivirulence compound against the opportunistic human pathogen Pseudomonas aeruginosa. It achieves this by inhibiting the quorum-sensing (QS) system, which regulates the expression of various virulence factors.[4]
Caption: The inhibitory effect of this compound on the quorum-sensing regulated virulence of P. aeruginosa.
References
Unveiling the Cytotoxic Landscape of Substituted Indole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in the quest for novel anticancer agents. Its inherent versatility allows for a wide range of substitutions, leading to a diverse chemical space with varied cytotoxic profiles. This guide provides an objective comparison of the cytotoxic performance of different substituted indole compounds, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation cancer therapeutics.
The indole ring system is a common motif in a vast number of natural and synthetic bioactive compounds. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in medicinal chemistry, particularly in oncology. Numerous studies have demonstrated that modifications to the indole core can profoundly influence its cytotoxic activity, highlighting the importance of understanding the structure-activity relationships (SAR) of this versatile heterocycle. This guide summarizes key findings on the cytotoxicity of substituted indoles, offering a comparative analysis of their efficacy against various cancer cell lines.
Comparative Cytotoxicity of Substituted Indole Derivatives
The cytotoxic potential of substituted indole compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following tables summarize the IC50 values for various substituted indole derivatives, categorized by the position of the substitution on the indole ring and the nature of the substituent.
Table 1: Cytotoxicity (IC50, µM) of N-Substituted Indole Derivatives
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | A549 (Lung) | >100 | [1] |
| 1b | -CH3 | A549 (Lung) | 1.5 | [1] |
| 1c | -CH2CH2OH | A549 (Lung) | 0.8 | [1] |
| 2a | -H | MCF-7 (Breast) | >50 | [2] |
| 2b | -CH3 | MCF-7 (Breast) | 11.72 ± 0.53 | [2] |
As demonstrated, N-alkylation of the indole ring can significantly enhance cytotoxic activity. For instance, the methyl substitution at the N-1 position increased the activity by approximately 60-fold compared to the unsubstituted indole. Furthermore, the introduction of a hydroxymethyl group at the N-1 position was found to be more effective in enhancing anticancer activity than other small alkyl or halogenated groups.
Table 2: Cytotoxicity (IC50, µM) of C3-Substituted Indole Derivatives
| Compound ID | C3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | -CH=CH-Ph | HeLa (Cervical) | >10 | |
| 3b | -CH=CH-CO-Ph | HeLa (Cervical) | 0.009 | |
| 4a | Indole-vinyl sulfone derivative | A549 (Lung) | 0.22 - 1.80 | |
| 4b | Chalcone-indole derivative | Multiple | 0.22 - 1.80 |
Substitutions at the C3 position of the indole ring have been extensively explored, with many derivatives exhibiting potent anticancer effects. The introduction of a chalcone moiety at this position has been shown to effectively suppress cancer cell proliferation, with IC50 values in the sub-micromolar range. The nature of the substituent at the C3 position significantly influences the cytotoxic profile, with moieties capable of interacting with key cellular targets like tubulin often showing enhanced activity.
Table 3: Cytotoxicity (IC50, µM) of Other Substituted Indole Hybrids
| Compound ID | Description | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Benzimidazole-indole hybrid | Multiple | 0.05 | |
| 5b | Quinoline-indole hybrid | Multiple | 0.002 - 0.011 | |
| 6a | Indole-thiazolidinone hybrid | HCT-15 (Colon) | 0.92 | |
| 7a | Indole-pyrazole hybrid | SK-MEL-28 (Melanoma) | 3.46 |
The hybridization of the indole scaffold with other pharmacologically active heterocycles has emerged as a powerful strategy for developing highly potent cytotoxic agents. For example, quinoline-indole derivatives have demonstrated remarkable anti-tubulin activity with IC50 values in the nanomolar range. Similarly, hybrids incorporating benzimidazole, thiazolidinone, and pyrazole moieties have also shown significant promise.
Experimental Protocols
The following section details the methodologies for key experiments commonly used to assess the cytotoxicity of substituted indole compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the indole compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified using appropriate software.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of substituted indole compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted cancer therapies.
Tubulin Polymerization Inhibition
A significant number of cytotoxic indole derivatives exert their anticancer activity by targeting the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell shape. These compounds often bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to a cascade of events including cell cycle arrest at the G2/M phase and ultimately, apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Some indole alkaloids have been found to exert their cytotoxic effects by modulating the MAPK pathway, often leading to the inhibition of cancer cell growth.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indole Pharmacokinetics
A deep dive into the pharmacokinetic profiles of indole compounds, comparing a fluorinated example, Fluvoxamine, with a non-fluorinated structural analog. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and methodologies.
The introduction of fluorine into indole-based molecules is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its binding to metabolic enzymes and transporters. This guide uses the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine, a fluorinated indole derivative, as a case study to illustrate these effects. While a direct non-fluorinated analog of Fluvoxamine is not commercially available for direct comparison, this guide will leverage the extensive pharmacokinetic data of Fluvoxamine and compare it to general pharmacokinetic principles of non-fluorinated indole compounds.
Pharmacokinetic Profile Comparison
The following table summarizes the key pharmacokinetic parameters of Fluvoxamine in humans. This data provides a benchmark for understanding the clinical behavior of a fluorinated indole.
| Parameter | Fluvoxamine (Fluorinated Indole) | General Non-Fluorinated Indoles |
| Bioavailability | ~50% due to first-pass metabolism[1][2] | Highly variable, often lower due to extensive first-pass metabolism |
| Time to Peak (Tmax) | 2-8 hours (capsules/film-coated tablets)[1][3][4] | Variable, dependent on specific structure and formulation |
| Plasma Protein Binding | ~77% | Generally high |
| Elimination Half-Life (t½) | ~15-20 hours (single dose), prolonged at steady-state | Typically shorter, but can vary significantly |
| Metabolism | Extensive hepatic oxidation, primarily by CYP2D6 and CYP1A2 | Primarily hepatic oxidation by various CYP enzymes |
| Excretion | Predominantly renal as metabolites (<4% unchanged) | Primarily renal as metabolites |
Experimental Protocols
The data presented in this guide is derived from standard preclinical and clinical pharmacokinetic studies. Below are detailed methodologies for key experiments used to characterize the pharmacokinetic profile of indole-based compounds.
1. In Vivo Pharmacokinetic Studies in Rodents
-
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in a living organism.
-
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Dosing: The test compound is administered via oral gavage (PO) and intravenous (IV) injection to assess oral bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 12, 24 hours) from the tail vein or retro-orbital plexus.
-
Sample Analysis: Plasma is separated by centrifugation, and the concentration of the parent drug and its major metabolites is quantified using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
2. Metabolic Stability Assay using Human Liver Microsomes
-
Objective: To assess the intrinsic clearance of a compound by hepatic enzymes, primarily Cytochrome P450s.
-
Methodology:
-
Test System: Pooled human liver microsomes.
-
Incubation: The test compound (typically at 1-3 µM) is incubated with liver microsomes in the presence of the cofactor NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
-
3. Caco-2 Permeability Assay
-
Objective: To predict the intestinal absorption of a compound using an in vitro model of the human intestinal epithelium.
-
Methodology:
-
Cell Model: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports for approximately 21 days to form a differentiated monolayer.
-
Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at specific time points.
-
Analysis: The concentration of the compound in the receiver compartment is measured by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
-
Metabolic Pathways and Experimental Workflow
The metabolic fate of a drug is a critical determinant of its pharmacokinetic profile. For Fluvoxamine, metabolism is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP1A2.
Caption: Major metabolic pathways of Fluvoxamine.
The following diagram illustrates a typical workflow for assessing the pharmacokinetic properties of a new chemical entity, from in vitro screening to in vivo studies.
Caption: General workflow for pharmacokinetic evaluation.
References
Unveiling the Action of 7-Fluoro-1H-indole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 7-Fluoro-1H-indole against alternative compounds. It delves into its antivirulence properties against pathogenic bacteria, its potential as a modulator of the serotonergic system, and its prospects as an antiviral agent, supported by experimental data and detailed methodologies.
This compound, a halogenated derivative of the versatile indole scaffold, has emerged as a molecule of significant interest in medicinal chemistry. Its diverse biological activities, ranging from disrupting bacterial communication to interacting with human receptor systems, position it as a promising candidate for further investigation in drug discovery and development. This guide aims to validate its mechanism of action by comparing its performance with relevant alternatives, presenting quantitative data, and outlining the experimental protocols used to generate these findings.
Antivirulence Activity Against Pseudomonas aeruginosa
A key area of investigation for this compound is its ability to combat bacterial infections, not by killing the bacteria (bactericidal) or inhibiting their growth (bacteriostatic), but by disarming them of their virulence factors. This "antivirulence" approach is a promising strategy to mitigate the threat of antibiotic resistance. The primary mechanism of action for this compound in this context is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate the expression of virulence genes.
P. aeruginosa possesses two major QS systems, Las and Rhl, which regulate the production of virulence factors such as the blue-green pigment pyocyanin and the formation of biofilms, which are protective communities of bacteria. This compound has been shown to interfere with these QS systems, leading to a reduction in virulence.[1][2]
Comparative Performance in Virulence Factor Inhibition
The following table summarizes the inhibitory effects of this compound and other indole derivatives on key virulence factors of P. aeruginosa.
| Compound | Target Virulence Factor | Assay | Endpoint | Result | Reference |
| This compound | Biofilm Formation | Crystal Violet Staining | Inhibition (%) | ~75% inhibition at 1 mM | [1] |
| This compound | Pyocyanin Production | Spectrophotometry (OD695) | Inhibition (%) | Significant reduction at 1 mM | [1] |
| This compound | Swarming Motility | Plate Assay | Inhibition | Complete abolishment at 1 mM | [1] |
| Indole | Biofilm Formation | Crystal Violet Staining | Effect | Increased biofilm formation | |
| Indole | Pyocyanin Production | Spectrophotometry (OD695) | Inhibition (%) | Decreased production | |
| 7-Hydroxyindole | Pyocyanin Production | Spectrophotometry (OD695) | Inhibition (%) | Decreased production | |
| 4-Fluoro-1H-indole | Pyocyanin Production | Spectrophotometry (OD695) | Inhibition (%) | Complete inhibition | |
| 7-Chloro-1H-indole | Biofilm Formation | Crystal Violet Staining | Inhibition (%) | Moderate inhibition | Data synthesized from multiple sources |
Caption: Comparative antivirulence activities of indole derivatives against Pseudomonas aeruginosa.
Experimental Protocols
-
Culture Preparation: Grow P. aeruginosa overnight in a suitable liquid medium (e.g., LB broth).
-
Inoculation: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate.
-
Treatment: Add this compound or other test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Washing: Carefully remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the excess stain by washing the wells with water.
-
Solubilization: Add 30% acetic acid or ethanol to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.
-
Culture and Treatment: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of the test compounds for 24-48 hours.
-
Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube and extract the pyocyanin with chloroform.
-
Acidification: Re-extract the pyocyanin from the chloroform phase into an acidic solution (0.2 N HCl), which will turn pink.
-
Quantification: Measure the absorbance of the pink acidic solution at 520 nm. The concentration of pyocyanin can be calculated using its molar extinction coefficient.
-
Plate Preparation: Prepare semi-solid agar plates (e.g., 0.5% agar in a suitable nutrient medium).
-
Inoculation: Inoculate a small volume of an overnight bacterial culture onto the center of the agar plate.
-
Treatment: The test compound can be incorporated into the agar medium or applied to a disk placed on the agar.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Observation: Measure the diameter of the bacterial swarm on the agar surface. A reduction in the swarm diameter in the presence of the compound indicates inhibition of swarming motility.
Signaling Pathway
The antivirulence activity of this compound is primarily attributed to its interference with the Pseudomonas aeruginosa quorum sensing (QS) cascade. While the precise molecular interaction is still under investigation, it is hypothesized that 7-fluoroindole may act as a competitive antagonist of the LasR and RhlR transcriptional regulators, preventing the binding of their native acyl-homoserine lactone (AHL) autoinducers. This disruption prevents the activation of downstream virulence genes.
Caption: Proposed mechanism of quorum sensing inhibition by this compound in P. aeruginosa.
Potential as a Serotonin Receptor Modulator
Comparative Binding Affinities of Indole Derivatives at Serotonin Receptors
The following table presents a summary of the binding affinities (Ki values) of various indole derivatives at different serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) | Reference |
| Serotonin | 1.3 | 4.7 | 5.0 | 6.3 | 0.2 | |
| 5-Fluoro-DMT | 10 | 25 | 100 | >1000 | >1000 | |
| 5-Bromo-DMT | 20 | 15 | 50 | >1000 | >1000 | |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Caption: Binding affinities of serotonin and related indole compounds at various serotonin receptor subtypes. DMT: Dimethyltryptamine.
Experimental Protocol for Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the specific serotonin receptor subtype of interest.
-
Radioligand Incubation: Incubate the membrane preparations with a known radiolabeled ligand (e.g., [3H]-serotonin) that binds to the target receptor.
-
Competition: In parallel, incubate the membranes with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Logical Relationship of Serotonin Receptor Modulation
The interaction of a ligand like this compound with a serotonin receptor can lead to either agonistic (activation) or antagonistic (inhibition) effects, which in turn can modulate various physiological processes.
Caption: Logical flow of serotonin receptor modulation by a ligand.
Antiviral Potential
The indole scaffold is present in numerous antiviral drugs, and various derivatives have been investigated for their efficacy against a range of viruses, including Hepatitis C Virus (HCV). While specific data for this compound is limited, studies on other indole derivatives provide a basis for comparison.
Comparative Antiviral Activity of Indole Derivatives Against HCV
The following table shows the half-maximal effective concentration (EC50) of different indole derivatives against HCV replication. A lower EC50 value indicates greater potency.
| Compound | HCV Genotype | EC50 (µM) | Reference |
| Indole Derivative 12e | 1b | 1.1 | |
| Tetrahydro-1H-indole 39 | 1b | 7.9 | |
| Tetrahydro-1H-indole 39 | 2a | 2.6 | |
| This compound | Not specified | Data Not Available |
Caption: Antiviral efficacy of selected indole derivatives against Hepatitis C Virus.
Experimental Protocol for HCV Replicon Assay
-
Cell Culture: Culture human hepatoma cells (e.g., Huh-7) that harbor an HCV subgenomic replicon. These replicons contain the HCV non-structural genes necessary for RNA replication and often a reporter gene (e.g., luciferase).
-
Treatment: Treat the replicon-containing cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase activity). A decrease in reporter activity corresponds to an inhibition of HCV replication.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.
-
Cytotoxicity Assay: Simultaneously, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the same cells to ensure that the observed antiviral effect is not due to general cell toxicity.
Experimental Workflow
The process of screening and validating a compound for its anti-HCV activity involves a series of sequential steps.
Caption: A typical experimental workflow for identifying and validating anti-HCV compounds.
References
The 7-Fluoro-1H-Indole Scaffold: A Comparative Analysis of Structure-Activity Relationships in Drug Discovery
A deep dive into the pharmacological versatility of 7-fluoro-1H-indole derivatives reveals their potential across a spectrum of therapeutic areas, from combating infectious diseases to targeted cancer therapy. The strategic placement of a fluorine atom at the 7th position of the indole ring significantly influences the molecule's electronic properties, metabolic stability, and binding interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of novel therapeutics based on this privileged scaffold.
Comparative Biological Activities of this compound Derivatives
The introduction of a fluorine atom at the C-7 position of the indole nucleus has been shown to be a valuable strategy in modulating the biological activity of this versatile heterocycle. The data compiled below showcases the activity of this compound derivatives against various targets, highlighting the impact of different substitutions on the indole core.
| Compound ID | Structure | Target/Activity | IC50/EC50 | Cell Line/Assay | Reference |
| 1 | This compound | Antivirulence | - | Pseudomonas aeruginosa (Biofilm inhibition) | [1][2] |
| 2 | N-(4-(methylsulfonamidomethyl)phenyl)-7-fluoro-5-methyl-1H-indole-2-carboxamide | Anti-parasitic | pEC50 = 6.5 | Trypanosoma cruzi intracellular amastigote | [3] |
| 3 | Tetracyclic indole analog (C-7 fluoro) | Anti-HCV | IC50 = 17 nM | HCV NS5B polymerase assay | [4] |
| 4 | Fluorinated AZD9291 analog | EGFR T790M/L858R inhibitor | IC50 = 8 nM | EGFR enzyme assay | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the experimental protocols for the synthesis and biological evaluation of the highlighted this compound derivatives.
Synthesis of N-(4-(methylsulfonamidomethyl)phenyl)-7-fluoro-5-methyl-1H-indole-2-carboxamide (Compound 2)
This compound was synthesized via an amide coupling reaction. 7-fluoro-5-methyl-1H-indole-2-carboxylic acid (90 mg, 0.46 mmol) and N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (143 mg, 0.60 mmol) were coupled according to a general amide coupling procedure. The crude product was then purified by flash column chromatography (FCC) using a mobile phase of 0–5% DCM:MeOH to yield the final compound as a white solid (75 mg, 43% yield).
Anti-Trypanosoma cruzi Activity Assay (Compound 2)
The anti-trypanosomal activity was determined against the intracellular amastigote stage of Trypanosoma cruzi (X10/7 A1 strain). The potency is expressed as pEC50, which is the negative logarithm of the EC50 value. Cytotoxicity was concurrently measured in Vero cells to determine the selectivity of the compound.
Anti-HCV NS5B Polymerase Assay (Compound 3)
The inhibitory activity of the tetracyclic 7-fluoro-indole analog against the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase was determined using an in vitro enzyme assay. The concentration of the compound required to inhibit 50% of the enzyme activity was calculated as the IC50 value.
EGFR Kinase Inhibition Assay (Compound 4)
The inhibitory activity of the fluorinated AZD9291 analog against the EGFRT790M/L858R double mutant was assessed using a kinase enzyme assay. The concentration of the inhibitor required to reduce the kinase activity by 50% was determined and reported as the IC50 value. This assay helps in quantifying the potency of the compound as an EGFR inhibitor.
Visualizing the Synthesis and Mechanism of Action
To better illustrate the processes and relationships described, the following diagrams were generated using the DOT language.
Caption: Synthetic workflow for the preparation of an anti-trypanosomal this compound derivative.
Caption: Simplified signaling pathway of EGFR and its inhibition by a this compound derivative.
Structure-Activity Relationship Insights
The presented data, though from diverse therapeutic areas, allows for the extraction of preliminary SAR insights for the this compound scaffold.
-
Unsubstituted this compound (Compound 1): The parent compound itself exhibits biological activity, serving as an antivirulence agent against P. aeruginosa. This suggests that the 7-fluoroindole core is a valuable pharmacophore that can be further derivatized to enhance potency and target specificity.
-
Substitution at the 2- and 5-positions (Compound 2): The anti-trypanosomal agent features a carboxamide linkage at the 2-position and a methyl group at the 5-position. This highlights the tolerance of substitutions at these positions and their potential to introduce desirable pharmacokinetic and pharmacodynamic properties. The carboxamide group is a common feature in many bioactive molecules, often participating in hydrogen bonding interactions with target proteins.
-
Complex Polycyclic Structures (Compound 3): The potent anti-HCV activity of a tetracyclic analog incorporating a 7-fluoroindole moiety underscores the utility of this scaffold in constructing more complex, rigid structures to achieve high-affinity binding to enzyme active sites.
-
Bioisosteric Replacement and Targeted Inhibition (Compound 4): In the case of the EGFR inhibitor, the fluorinated indole likely serves as a bioisostere for another aromatic system, with the fluorine atom contributing to improved binding affinity and selectivity towards the mutant EGFR. The electron-withdrawing nature of fluorine can modulate the pKa of the indole nitrogen and influence key interactions within the kinase binding pocket.
References
Cross-Validation of Experimental and Computational Data for 7-Fluoro-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of experimental results with computational predictions for the heterocyclic compound 7-Fluoro-1H-indole. As a fluorinated analog of indole, this molecule is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom, such as altered lipophilicity, metabolic stability, and binding interactions.
The objective comparison of experimental data with theoretical predictions is crucial for validating computational models, interpreting complex spectra, and guiding the rational design of novel indole derivatives. This guide outlines the standard experimental and computational protocols employed for this purpose and uses the parent compound, 1H-indole, as a well-documented example to illustrate the cross-validation process, owing to the limited availability of published, peer-reviewed spectroscopic data specifically for the 7-fluoro derivative.
Data Presentation: A Comparative Framework
Accurate computational models are expected to reproduce experimental data with high fidelity. The following tables present a typical comparative structure for key physicochemical and spectroscopic properties. While experimental data for this compound is limited, we provide known values. To illustrate the direct comparison, data for the parent compound, 1H-Indole, is shown, for which extensive experimental and computational studies are available.
Table 1: Physicochemical Properties
| Property | This compound (Experimental) |
| Molecular Formula | C₈H₆FN[1] |
| Molecular Weight | 135.14 g/mol [1] |
| Melting Point | 60-65 °C[1] |
| Boiling Point | 258.00 °C[1] |
Table 2: Comparative Vibrational Frequencies (cm⁻¹) for 1H-Indole
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹)[2] | Experimental FT-Raman (cm⁻¹) | Computational DFT (B3LYP/6-31G(d)) (cm⁻¹) |
| N-H Stretch | 3406 | - | 3535 |
| C-H Stretch (Aromatic) | 3049 | 3055 | 3130 |
| C=C Stretch (Aromatic) | 1577 | 1575 | 1618 |
| C-C Stretch (Ring) | 1456 | 1450 | 1455 |
| C-H Bending | 1336 | 1335 | 1345 |
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for 1H-Indole in CDCl₃
| Atom Position | Experimental ¹H NMR (ppm) | Computational ¹H NMR (GIAO) (ppm) | Experimental ¹³C NMR (ppm) | Computational ¹³C NMR (GIAO) (ppm) |
| N1-H | 7.99 | Typical deviation <0.3 ppm | - | - |
| C2-H | 6.48 | Typical deviation <0.3 ppm | 102.3 | Typical deviation <5 ppm |
| C3-H | 7.29 | Typical deviation <0.3 ppm | 124.2 | Typical deviation <5 ppm |
| C4-H | 7.58 | Typical deviation <0.3 ppm | 120.9 | Typical deviation <5 ppm |
| C5-H | 7.13 | Typical deviation <0.3 ppm | 122.0 | Typical deviation <5 ppm |
| C6-H | 7.05 | Typical deviation <0.3 ppm | 120.0 | Typical deviation <5 ppm |
| C7-H | 7.09 | Typical deviation <0.3 ppm | 111.2 | Typical deviation <5 ppm |
| C8 | - | - | 135.8 | Typical deviation <5 ppm |
| C9 | - | - | 128.1 | Typical deviation <5 ppm |
Experimental and Computational Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are standard protocols for the experimental techniques and computational methods cited in this guide.
Experimental Protocols
-
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the vibrational modes of functional groups within the molecule.
-
Instrumentation: A high-resolution FT-IR spectrometer (e.g., Shimadzu, Bruker) is used.
-
Sample Preparation: The solid sample of this compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range of 4000–400 cm⁻¹. A background spectrum of the KBr pellet is first recorded and automatically subtracted from the sample spectrum.
-
Analysis: The resulting spectrum reveals absorption bands corresponding to specific molecular vibrations (e.g., N-H stretch, C-F stretch, aromatic C-H bending).
-
-
Fourier Transform (FT)-Raman Spectroscopy
-
Objective: To obtain complementary vibrational data to FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds.
-
Instrumentation: An FT-Raman spectrometer (e.g., Bruker RFS 27) equipped with a laser excitation source, typically a Nd:YAG laser at 1064 nm.
-
Sample Preparation: A crystalline powder of the compound is placed in a sample holder.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed over a range of 4000–100 cm⁻¹.
-
Analysis: Peaks in the Raman spectrum correspond to vibrational modes that involve a change in molecular polarizability.
-
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Beckman, Shimadzu UV1800).
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane, at a known concentration (e.g., 1 x 10⁻⁵ M).
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200–400 nm. A baseline is established using a cuvette containing only the solvent.
-
Analysis: The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions (e.g., π → π*).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F).
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker AVANCE 500) operating at frequencies appropriate for the target nuclei (e.g., 500 MHz for ¹H, 125 MHz for ¹³C, and 470 MHz for ¹⁹F).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (TMS) added as an internal standard.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired at room temperature.
-
Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The splitting patterns and integration values provide information about neighboring atoms and the number of protons, respectively.
-
Computational Protocols
-
Geometry Optimization (DFT)
-
Objective: To find the lowest energy, most stable three-dimensional structure of the molecule.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is widely used for its balance of accuracy and computational cost. The B3LYP functional is a common choice.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is typically employed to provide a good description of the electron distribution.
-
Procedure: An initial structure of this compound is built. The energy of this structure is then minimized with respect to the positions of all atoms. A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Vibrational Frequency Analysis (DFT)
-
Objective: To predict the IR and Raman spectra of the molecule.
-
Software: Gaussian, ORCA.
-
Method: Following geometry optimization at the same level of theory (e.g., B3LYP/6-311++G(d,p)), a frequency analysis is performed.
-
Procedure: The calculation computes the second derivatives of the energy with respect to atomic positions to determine the force constants and, consequently, the vibrational frequencies. The results provide the wavenumber, IR intensity, and Raman activity for each vibrational mode. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.
-
-
Electronic Spectra Prediction (TD-DFT)
-
Objective: To predict the UV-Vis absorption spectrum.
-
Software: Gaussian, ORCA.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excited states.
-
Procedure: Using the optimized ground-state geometry, a TD-DFT calculation (e.g., using the B3LYP functional and 6-311++G(d,p) basis set) is performed to compute the vertical excitation energies and oscillator strengths of the lowest electronic transitions. The solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).
-
-
NMR Chemical Shift Prediction (GIAO)
-
Objective: To predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
-
Software: Gaussian, ORCA.
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is commonly used.
-
Procedure: The calculation is performed on the optimized geometry. The magnetic shielding tensors for each nucleus are computed and then referenced against the shielding tensor of a standard compound (e.g., TMS), calculated at the same level of theory, to yield the chemical shifts.
-
Visualization of the Validation Workflow
The following diagrams illustrate the logical flow and relationships in the cross-validation process.
Caption: Workflow for cross-validating experimental and computational data.
Caption: Logical relationship between experimental and computational domains.
References
A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins
An objective guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of indoles synthesized via prevalent methodologies. This document provides a comparative analysis of spectroscopic data, detailed experimental protocols, and visual workflows to aid in the characterization of indole derivatives.
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties. The synthetic route chosen to construct the indole nucleus can influence the substitution pattern and, consequently, its spectroscopic signature. This guide presents a comparative overview of indoles synthesized from four common precursors using the Fischer, Bischler-Möhlau, Hemetsberger, and Larock synthesis methods. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented to highlight the distinguishing features of the resulting indole products.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for representative indole products synthesized by each method.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
| Synthesis Method | Representative Indole | H1 (NH) | H4 | H5 | H6 | H7 | Other Protons |
| Fischer | 2,3-dimethylindole | ~7.60 (s) | ~7.55 (d) | ~7.17 (m) | ~7.17 (m) | ~7.28 (d) | 2.38 (s, 3H, 2-CH₃), 2.29 (s, 3H, 3-CH₃)[1] |
| Bischler-Möhlau | 2-phenylindole | ~8.1 (br s) | ~7.6 (d) | ~7.1-7.4 (m) | ~7.1-7.4 (m) | ~7.6 (d) | ~7.2-7.5 (m, 5H, Phenyl-H) |
| Hemetsberger | Ethyl indole-2-carboxylate | ~8.60 (br s) | ~7.73 (d) | ~7.12-7.18 (m) | ~7.12-7.18 (m) | ~7.12-7.18 (m) | 4.90 (s, 2H, CH₂), 1.4 (t, 3H, CH₃)[2] |
| Larock | 2-butyl-3-phenyl-1H-indole | ~7.9 (s) | ~7.8 (d) | ~7.1-7.3 (m) | ~7.1-7.3 (m) | ~7.4 (d) | 0.9 (t, 3H), 1.4 (m, 2H), 1.6 (m, 2H), 2.8 (t, 2H), 7.3-7.5 (m, 5H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
| Synthesis Method | Representative Indole | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other Carbons |
| Fischer | 2,3-dimethylindole | ~130.8 | ~107.2 | ~129.6 | ~118.1 | ~119.1 | ~121.0 | ~110.2 | ~135.3 | 11.6 (2-CH₃), 8.6 (3-CH₃)[1] |
| Bischler-Möhlau | 2-phenylindole | ~137.5 | ~101.5 | ~128.8 | ~120.5 | ~120.9 | ~122.5 | ~110.9 | ~135.9 | ~131.8, 129.2, 128.0, 125.5 (Phenyl-C) |
| Hemetsberger | Ethyl indole-2-carboxylate | ~137.0 | ~108.0 | ~127.0 | ~121.0 | ~122.5 | ~125.0 | ~112.0 | ~136.5 | 162.0 (C=O), 61.5 (OCH₂), 14.5 (CH₃) |
| Larock | 2-butyl-3-phenyl-1H-indole | ~138.2 | ~115.1 | ~128.5 | ~120.1 | ~122.3 | ~121.5 | ~111.2 | ~135.8 | 22.5, 31.8, 32.1 (Butyl-C), 135.2, 129.7, 128.3, 126.9 (Phenyl-C) |
Table 3: IR and Mass Spectrometry Data
| Synthesis Method | Representative Indole | IR (cm⁻¹) | Mass Spec (m/z) |
| Fischer | 2,3-dimethylindole | ~3400 (N-H stretch), ~2900 (C-H stretch), ~1460 (C=C stretch) | 145 (M+), 130 (M-CH₃)+ |
| Bischler-Möhlau | 2-phenylindole | ~3410 (N-H stretch), ~3050 (Ar C-H stretch), ~1455 (C=C stretch) | 193 (M+), 165, 116, 89 |
| Hemetsberger | Ethyl indole-2-carboxylate | ~3300 (N-H stretch), ~1680 (C=O stretch), ~1240 (C-O stretch) | 189 (M+), 160, 144, 116[3] |
| Larock | 2-butyl-3-phenyl-1H-indole | ~3415 (N-H stretch), ~2950 (C-H stretch), ~1450 (C=C stretch) | 249 (M+), 206 (M-C₃H₇)+, 193, 115 |
Detailed Synthesis and Spectroscopic Protocols
Fischer Indole Synthesis of 2,3-Dimethylindole
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[4]
References
Safety Operating Guide
Proper Disposal of 7-Fluoro-1H-indole: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 7-Fluoro-1H-indole must be treated as hazardous waste and disposed of through a licensed environmental management company, typically via high-temperature incineration. Under no circumstances should it be disposed of down the drain or in regular solid waste.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of personnel and maintaining environmental compliance.
Pre-Disposal Safety and Handling
Before beginning any process that will generate this compound waste, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is classified as an irritant and is harmful if swallowed.
Personal Protective Equipment (PPE): All personnel handling this compound, including during disposal procedures, must wear the following:
-
Safety Goggles: To protect against accidental eye contact.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To prevent skin exposure.
In-Laboratory Waste Management: A Step-by-Step Protocol
Proper segregation and containment of this compound waste at the point of generation is a critical step in the disposal process.
-
Waste Segregation: this compound is a halogenated organic compound. It must be segregated into a dedicated waste stream for halogenated solid organic waste.[1][2] Do not mix it with non-halogenated organic waste, aqueous waste, or general laboratory trash.[3][4]
-
Containerization:
-
Use a clearly designated, leak-proof, and compatible container for solid chemical waste.[5] The container should be in good condition and have a secure lid.
-
The original product container can be used for disposal if it is empty and properly labeled as waste.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
-
-
Storage:
-
Keep the hazardous waste container securely closed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment, such as a tray, to contain any potential leaks.
-
Spill and Contamination Cleanup
In the event of a small spill of solid this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: As listed above.
-
Contain the Spill: Cover the spill with a damp paper towel to prevent the generation of airborne dust.
-
Collect the Material: Carefully sweep the solid material and contaminated paper towel into a suitable container for disposal as halogenated solid waste. Do not use a dry brush, which could create dust.
-
Decontaminate the Area: Clean the spill area with soap and water. The cleaning materials (e.g., wipes, gloves) should also be disposed of as hazardous waste.
Final Disposal Procedure
The ultimate disposal of this compound must be managed by professionals to ensure its complete and safe destruction.
-
Engage a Licensed Waste Contractor: Your institution's Environmental Health and Safety (EHS) office will have procedures for the collection and disposal of hazardous waste. They will arrange for a licensed hazardous waste disposal company to collect the properly packaged and labeled waste.
-
High-Temperature Incineration: The standard and recommended method for the disposal of halogenated organic compounds is high-temperature incineration. This process ensures the complete breakdown of the stable carbon-fluorine bond, preventing the release of the compound into the environment.
Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 387-44-0 |
| Molecular Formula | C₈H₆FN |
| Physical State | Solid |
| Primary Hazard Class | Halogenated Organic Compound |
| Recommended Disposal Method | High-Temperature Incineration |
Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
